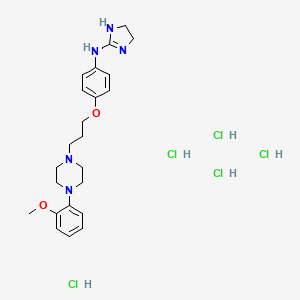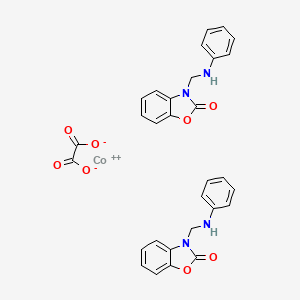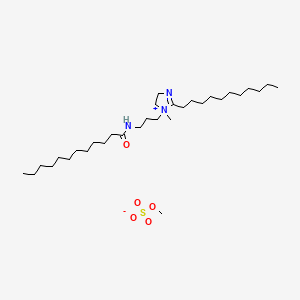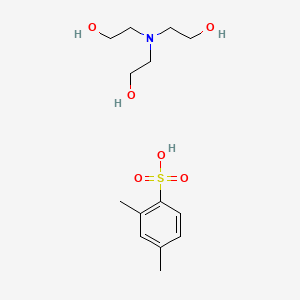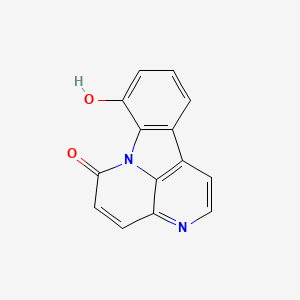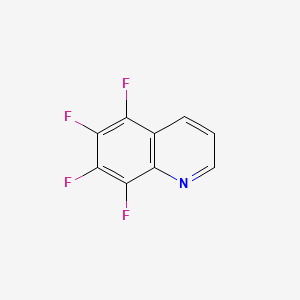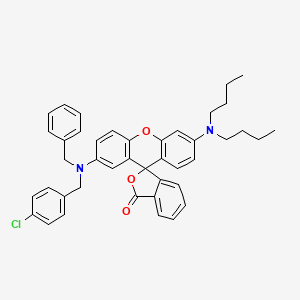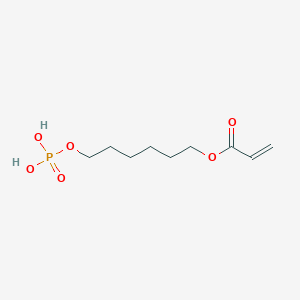
6-Phosphoxyhexyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. The compound is characterized by its unique structure, which includes a phosphonate group attached to a hexyl chain and an acrylate moiety.
Preparation Methods
The synthesis of 6-phosphoxyhexyl acrylate typically involves the esterification of acrylic acid with 6-phosphoxyhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
6-Phosphoxyhexyl acrylate undergoes several types of chemical reactions, including:
Polymerization: The acrylate group can undergo free radical polymerization to form polymers with various applications in coatings, adhesives, and biomedical devices.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with nucleophiles, such as thiols, to form thioether derivatives.
Common reagents used in these reactions include radical initiators for polymerization, acids or bases for hydrolysis, and nucleophiles for addition reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Phosphoxyhexyl acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-phosphoxyhexyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, leading to the formation of polymers with high mechanical strength and stability . The phosphonate group enhances the compound’s hydrophilicity and biocompatibility, making it suitable for biomedical applications .
Comparison with Similar Compounds
6-Phosphoxyhexyl acrylate can be compared with other acrylate compounds, such as:
2-Hydroxyethyl acrylate: Similar in structure but contains a hydroxyl group instead of a phosphonate group.
2-Ethylhexyl acrylate: Contains an ethylhexyl group and is used in pressure-sensitive adhesives and coatings.
Methyl acrylate: A simpler acrylate with a methyl group, used in the production of polymers and copolymers.
The uniqueness of this compound lies in its phosphonate group, which imparts additional functionality and enhances its suitability for specific applications, particularly in the biomedical field .
Properties
CAS No. |
85589-95-3 |
|---|---|
Molecular Formula |
C9H17O6P |
Molecular Weight |
252.20 g/mol |
IUPAC Name |
6-phosphonooxyhexyl prop-2-enoate |
InChI |
InChI=1S/C9H17O6P/c1-2-9(10)14-7-5-3-4-6-8-15-16(11,12)13/h2H,1,3-8H2,(H2,11,12,13) |
InChI Key |
UNLGHUTUQNFLSO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


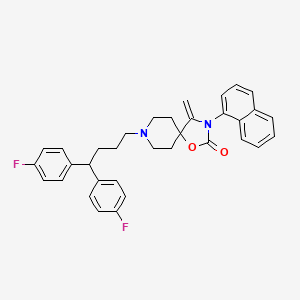
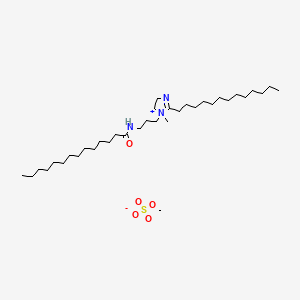

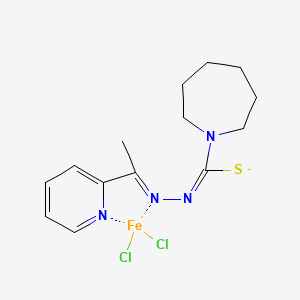
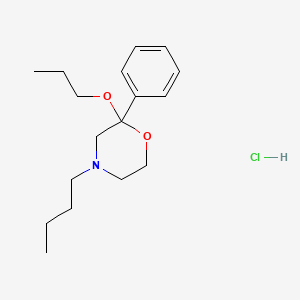
![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
